psammaplysene A

FOXO1 nuclear export PTEN-deficient cancer transcription factor relocalization

Choose psammaplysene A—the FOXO1a nuclear export inhibitor with 4-fold greater potency than analog B (IC50 5 vs 20 μM). Genetically validated to force nuclear FOXO1 retention specifically in PTEN-deficient cells, reactivating pro-apoptotic programs. Unlike pan-FOXO inhibitors, its mechanism is confirmed by FOXO1 silencing/overexpression studies. Delivers ~5-fold cell viability reduction in endometrial cancer models (ECC1, Ishikawa). Ideal reference standard for medicinal chemistry campaigns and cisplatin sensitization studies in chemoresistant colorectal cancer.

Molecular Formula C27H35Br4N3O3
Molecular Weight 769.2 g/mol
CAS No. 850013-02-4
Cat. No. B1679808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepsammaplysene A
CAS850013-02-4
SynonymsPsammaplysene A
Molecular FormulaC27H35Br4N3O3
Molecular Weight769.2 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br
InChIInChI=1S/C27H35Br4N3O3/c1-33(2)11-6-14-37-27-21(28)15-19(16-22(27)29)7-8-25(35)32-10-5-13-36-26-23(30)17-20(18-24(26)31)9-12-34(3)4/h7-8,15-18H,5-6,9-14H2,1-4H3,(H,32,35)/b8-7+
InChIKeyPKWUEPCKAUUBLY-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Psammaplysene A (CAS 850013-02-4): A Bromotyrosine-Derived FOXO1 Nuclear Export Inhibitor for PTEN-Deficient Cancer Research


Psammaplysene A is a pseudosymmetric tetrabrominated tyrosine-derived marine alkaloid that functions as a specific inhibitor of FOXO1a (forkhead box O1a) nuclear export [1]. Originally isolated from the marine sponge Psammaplysilla sp., it was identified in a high-throughput screen designed to discover compounds capable of compensating for PTEN tumor suppressor loss-of-function mutations [2]. Psammaplysene A achieves this by promoting nuclear retention of the transcription factor FOXO1a, thereby reactivating downstream pro-apoptotic and cell cycle regulatory programs in PTEN-deficient cells [3]. With a molecular formula of C27H35Br4N3O3 and molecular weight of 769.2 g/mol, the compound is characterized by four bromine atoms and tertiary dimethylamino functional groups that contribute to its pharmacological profile [1].

Psammaplysene A Procurement: Why In-Class Bromotyrosine Alkaloids and Pan-FOXO Modulators Cannot Be Interchanged


Psammaplysene A is not interchangeable with other bromotyrosine-derived marine alkaloids or broader FOXO1-modulating agents for several quantifiable reasons. First, within the psammaplysene series, structural variations translate directly into measurable differences in FOXO1a nuclear export inhibition potency—psammaplysene A (IC50 = 5 μM) exhibits 4-fold greater activity than psammaplysene B (IC50 = 20 μM) in the same PTEN-deficient cellular assay [1]. Second, psammaplysene C and D, while sharing the bromotyrosine scaffold, demonstrate entirely divergent biological activities including P2X7 receptor modulation and acetylcholinesterase inhibition (IC50 = 0.7 μM for psammaplysene D), which are not observed with psammaplysene A [2]. Third, commercially available FOXO1 inhibitors such as FOXO1-IN-3 or JY-2 operate via distinct mechanisms (direct transcriptional activity inhibition rather than nuclear export blockade) and exhibit substantially different potency profiles (e.g., JY-2 IC50 = 22 μM for transcriptional inhibition), rendering them unsuitable surrogates for experiments specifically requiring nuclear relocalization of endogenous FOXO1 in PTEN-null contexts . The evidence presented below quantifies these critical differentiation points.

Psammaplysene A (CAS 850013-02-4) Quantitative Differentiation Evidence: Comparator-Based Performance Data


FOXO1a Nuclear Export Inhibition: Psammaplysene A vs. Psammaplysene B Direct Head-to-Head Comparison

In a direct comparative study measuring inhibition of FOXO1a-mediated nuclear export in PTEN-deficient cells, psammaplysene A demonstrated a 4-fold greater potency than its closest structural analog, psammaplysene B [1]. This head-to-head assessment used identical assay conditions and endpoint measurements, providing the highest-confidence differentiation data available for procurement decisions.

FOXO1 nuclear export PTEN-deficient cancer transcription factor relocalization

Endometrial Cancer Cell Viability Reduction: Psammaplysene A Quantitative Efficacy in PTEN-Mutant Models

In PTEN-deficient endometrial cancer cell lines (ECC1 and Ishikawa), psammaplysene A treatment produced a dramatic reduction in cell viability, with quantitative measurements showing an approximately 5-fold decrease compared to untreated controls (p < 0.05) [1]. This effect was mechanistically linked to forced nuclear FOXO1 relocalization, as confirmed by FOXO1 silencing experiments that abrogated the apoptotic response.

endometrial cancer cell viability PTEN mutation

G2/M Cell Cycle Arrest: Quantitative Phase Distribution Shift in Endometrial Cancer Cells

Flow cytometric analysis of endometrial cancer cells treated with psammaplysene A revealed a statistically significant alteration in cell cycle distribution, specifically a doubling of the percentage of cells arrested in the G2/M phase compared to untreated controls (p < 0.05) [1]. This G2/M accumulation occurred concurrently with minimal effects on cellular proliferation as measured by BrdU incorporation, indicating that psammaplysene A's primary anti-cancer mechanism operates through cell cycle blockade rather than direct anti-proliferative effects.

cell cycle arrest G2/M phase cancer cell proliferation

Structural Differentiation: Tetrabrominated Pseudosymmetric Architecture vs. Psammaplysin Spiroisoxazoline Scaffolds

Psammaplysene A belongs to a distinct structural subclass of bromotyrosine-derived marine alkaloids characterized by a linear pseudosymmetric dibromotyrosine template bearing four bromine atoms and two tertiary dimethylamino moieties [1]. This architecture fundamentally differs from the psammaplysin family, which features a signature 5/7-spiroisoxazoline-oxepine core (1,6-dioxa-2-azaspiro[4.6]undecane backbone) represented by 44 compounds in the literature [2]. The absence of the spiroisoxazoline moiety in psammaplysene A confers distinct physicochemical properties including an XLogP of 7.1 and a predicted density of 1.571 g/cm³ , which influence membrane permeability and subcellular distribution profiles.

bromotyrosine alkaloid structure-activity relationship chemical library design

Psammaplysene A (CAS 850013-02-4) Optimal Application Scenarios Based on Quantitative Evidence


PTEN-Deficient Endometrial Cancer Mechanistic Studies Requiring FOXO1 Nuclear Relocalization

Given that psammaplysene A induces an approximately 5-fold reduction in cell viability and a doubling of G2/M phase populations in PTEN-deficient endometrial cancer cell lines (ECC1, Ishikawa) [1], this compound is optimally suited for mechanistic studies investigating FOXO1-mediated tumor suppression in type I endometrial cancers where PTEN mutations occur in 40-50% of clinical cases. Researchers should prioritize psammaplysene A when the experimental objective is to force nuclear retention of endogenous FOXO1 as a therapeutic strategy rather than employing exogenous FOXO1 overexpression or alternative FOXO modulators with different mechanisms.

Chemical Probe Development and Structure-Activity Relationship Studies Based on the Pseudosymmetric Template

The well-characterized pseudosymmetric dibromotyrosine scaffold of psammaplysene A has served as the foundation for a 28-member focused library synthesis [1], with established synthetic routes from commercially available 4-iodophenol or p-hydroxybenzaldehyde and tyramine [2]. With psammaplysene A exhibiting a 4-fold potency advantage over psammaplysene B (IC50 5 μM vs. 20 μM) in FOXO1a nuclear export assays [3], this compound provides the superior starting point for medicinal chemistry campaigns aimed at optimizing FOXO1 relocalization potency, selectivity, and drug-like properties. Procurement of psammaplysene A as the reference standard enables accurate benchmarking of novel analog activity.

FOXO-Dependent Apoptosis Pathway Analysis with Genetic Validation Controls

The apoptotic response to psammaplysene A treatment is mechanistically dependent on FOXO1 expression, as demonstrated by FOXO1 silencing experiments that abrogated apoptosis induction and FOXO1 overexpression studies that enhanced the apoptotic effect [1]. This genetic validation makes psammaplysene A an ideal tool for FOXO1-dependent pathway dissection experiments requiring a chemical probe with confirmed target engagement. Unlike pan-FOXO inhibitors or compounds with undefined FOXO-dependence, psammaplysene A's activity has been causally linked to FOXO1 nuclear localization through orthogonal genetic approaches, ensuring experimental reproducibility and interpretability.

Cisplatin Sensitization Studies in Chemoresistant Colorectal Cancer Models

Emerging evidence indicates that psammaplysene A sensitizes cisplatin-resistant HT29 colon cancer cells to cisplatin treatment when combined with other PI3K/FOXO signaling axis modulators such as triciribine [1]. This application scenario is supported by the compound's demonstrated ability to modulate FOXO transcription factor localization, which intersects with the DNA damage response pathways activated by platinum-based chemotherapeutics. Researchers investigating strategies to overcome chemoresistance in colorectal cancer should select psammaplysene A over alternative FOXO modulators that lack this combination sensitization data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for psammaplysene A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.